molecular formula C9H19O5P B14757474 2-(Diethylphosphono)pentanoic acid

2-(Diethylphosphono)pentanoic acid

Cat. No.: B14757474
M. Wt: 238.22 g/mol
InChI Key: QTAGSNQHKSAGFI-UHFFFAOYSA-N
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Description

2-(Diethylphosphono)pentanoic acid is a chemical compound with the molecular formula C9H19O5P. It is known for its utility in various research and industrial applications. The compound is characterized by the presence of a phosphonic acid group attached to a pentanoic acid backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylphosphono)pentanoic acid typically involves the reaction of diethyl phosphite with a suitable alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylphosphono)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylphosphono)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylphosphono)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: A simple carboxylic acid with a similar backbone but lacking the phosphonic acid group.

    Diethyl phosphonate: A related compound with a similar phosphonic acid group but different alkyl chain length.

Uniqueness

2-(Diethylphosphono)pentanoic acid is unique due to the presence of both a phosphonic acid group and a pentanoic acid backbone, which provides distinct chemical properties and reactivity. This combination makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and in biochemical research.

Properties

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

2-diethoxyphosphorylpentanoic acid

InChI

InChI=1S/C9H19O5P/c1-4-7-8(9(10)11)15(12,13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

QTAGSNQHKSAGFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)P(=O)(OCC)OCC

Origin of Product

United States

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